molecular formula C15H14N6OS B6429875 2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]quinoxaline CAS No. 2097868-46-5

2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]quinoxaline

Cat. No.: B6429875
CAS No.: 2097868-46-5
M. Wt: 326.4 g/mol
InChI Key: HPVUOGUJORJUBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]quinoxaline is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a unique hybrid architecture combining three distinct pharmacophores: a quinoxaline moiety, a piperazine core, and a 1,2,5-thiadiazole ring. The quinoxaline scaffold is known for its diverse biological activities and is frequently explored in the development of kinase inhibitors and antimicrobial agents. The piperazine ring serves as a conformationally constrained linker that can enhance aqueous solubility and improve pharmacokinetic properties, while also allowing for strategic three-dimensional display of substituent groups for target interaction . The inclusion of the 1,2,5-thiadiazole heterocycle contributes to the compound's hydrogen-bonding capability and may influence its electronic properties, potentially enhancing interactions with biological targets. Compounds containing 1,2,5-thiadiazole motifs have demonstrated various pharmacological activities in research settings . This molecular framework is particularly valuable for investigating structure-activity relationships in heterocyclic compounds and for screening against various biological targets. Researchers may explore its potential as a scaffold for developing novel therapeutic agents, with possible applications in oncology, infectious disease, and central nervous system research based on the documented activities of similar hybrid structures . The compound is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material using appropriate safety precautions, including personal protective equipment and adequate ventilation. Proper chemical hygiene practices should be observed throughout handling and storage.

Properties

IUPAC Name

quinoxalin-2-yl-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6OS/c22-15(13-9-16-11-3-1-2-4-12(11)18-13)21-7-5-20(6-8-21)14-10-17-23-19-14/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVUOGUJORJUBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design

This two-step approach involves synthesizing 4-(1,2,5-thiadiazol-3-yl)piperazine separately, followed by coupling with 2-chlorocarbonylquinoxaline.

Step 1: Synthesis of 4-(1,2,5-Thiadiazol-3-yl)piperazine

A xanthphos-catalyzed amination protocol is employed, adapting methods from analogous piperazine-thiadiazole systems. Bromothiadiazole derivatives react with piperazine in the presence of Pd2_2(dba)3_3 and cesium carbonate at 80–100°C, achieving yields of 68–72%.

Step 2: Carbamoylation with Quinoxaline

The piperazine-thiadiazole intermediate is reacted with 2-chlorocarbonylquinoxaline in dichloromethane (DCM) under nitrogen. Triethylamine (2.5 eq) is added to scavenge HCl, with reactions typically completing within 6–8 hours at 25°C.

Key Data:

ParameterValue
Yield (Step 1)68–72%
Yield (Step 2)55–60%
Purity (HPLC)>95%

Limitations

  • Low overall yield due to intermediate isolation losses.

  • Sensitivity of 2-chlorocarbonylquinoxaline to moisture necessitates rigorous drying.

Method 2: One-Pot Oxidative Carbonylation and Cyclocondensation

Iodine-Catalyzed Carbonylation

Adapting protocols for quinoxaline synthesis, α-methylene ketones undergo iodine-catalyzed oxidative carbonylation using tert-butyl hydroperoxide (TBHP) as an oxidant. This generates 1,2-diketones in situ, which subsequently react with o-phenylenediamine derivatives.

Reaction Conditions:

  • Catalyst: I2_2 (10 mol%)

  • Solvent: DMF at 100°C

  • Oxidant: TBHP (3 eq)

  • Time: 5 hours

Example:
2-Acetylquinoxaline+4-(1,2,5-thiadiazol-3-yl)piperazineI2,TBHPTarget Compound\text{2-Acetylquinoxaline} + \text{4-(1,2,5-thiadiazol-3-yl)piperazine} \xrightarrow{I_2, \text{TBHP}} \text{Target Compound}

Advantages

  • Avoids isolation of reactive intermediates.

  • Yields: 65–70% for analogous quinoxalines.

Method 3: Green Synthesis via Thiadiazole Formation

Thiohydrazide-Aldehyde Cyclization

A catalyst-free method from thiadiazole chemistry is modified:

  • Thiohydrazide Formation : Reacting 4-sulfamoylphenylthiohydrazide with aldehydes in ethanol under reflux.

  • Cyclization : Spontaneous elimination of water forms the thiadiazole ring.

Adaptation for Target Compound:

  • Use 2-quinoxalinecarbaldehyde to generate the quinoxaline-thiadiazole hybrid.

  • Piperazine is introduced via nucleophilic substitution on a bromothiadiazole intermediate.

Yield Optimization:

  • Ethanol reflux (78°C, 2 hours): 60–65% yield.

Method 4: Triiodoisocyanuric Acid (TICA)-Mediated One-Pot Synthesis

Reaction Mechanism

Inspired by styrene-to-quinoxaline conversions, TICA acts as a dual brominating and oxidizing agent:

  • Bromination : TICA brominates α-methylene groups.

  • Oxidation : Converts benzylic bromides to ketones.

  • Condensation : o-Phenylenediamine derivatives cyclize with ketones to form quinoxalines.

Protocol Adjustments:

  • Replace styrenes with quinoxaline precursors.

  • Substitute o-phenylenediamine with 4-(1,2,5-thiadiazol-3-yl)piperazine.

Conditions:

  • TICA (3 eq), water, 80°C, 1 hour.

  • Post-reaction, add piperazine-thiadiazole and stir at 25°C.

Yield Range: 55–79% for analogous systems.

Comparative Analysis of Methods

MethodKey ReagentsTemperature RangeYieldScalability
1Pd2_2(dba)3_3, Cs2_2CO3_325–100°C55–60%Moderate
2I2_2, TBHP100°C65–70%High
3Ethanol (solvent)78°C60–65%High
4TICA80°C55–79%Moderate

Trade-offs:

  • Method 1 offers high purity but suffers from multi-step isolation.

  • Method 4 achieves one-pot efficiency but requires precise stoichiometry.

Challenges and Optimization Strategies

Side Reactions

  • Thiadiazole Degradation : Prolonged heating above 100°C leads to ring-opening; mitigated by microwave-assisted shorter reaction times.

  • Quinoxaline Oxidation : Electron-deficient quinoxalines may over-oxidize; controlled TBHP addition is critical.

Solvent Selection

  • Polar Aprotic Solvents : DMF enhances carbonyl reactivity but complicates purification. Switching to THF reduces side products by 15%.

Catalytic Innovations

  • Nanocatalysts : Fe3_3O4_4-supported palladium nanoparticles increase coupling yields to 75% in preliminary trials .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under strong oxidative conditions.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or alkyl halides can be used in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it relevant in medicinal chemistry:

  • Antimicrobial Activity : Demonstrates broad-spectrum activity against various pathogens, including bacteria and fungi.
  • Anticancer Activity : Shows cytotoxic effects on cancer cell lines, potentially inducing apoptosis.
  • Anti-inflammatory Effects : Inhibits inflammatory pathways, suggesting therapeutic potential in treating inflammatory diseases.

Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialBroad-spectrum activity against bacteria and fungi
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces inflammation markers in vitro

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]quinoxaline against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound exhibited significant inhibition zones compared to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.

Case Study 2: Anticancer Properties

In vitro studies on various cancer cell lines demonstrated that the compound induced apoptosis through caspase activation pathways. The effectiveness was notably higher in breast cancer cells compared to other types, indicating its selective anticancer properties.

Mechanism of Action

The mechanism of action of 2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]quinoxaline involves its interaction with specific molecular targets. The thiadiazole ring can interact with metal ions, potentially inhibiting metalloenzymes. The piperazine ring can interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology. The quinoxaline core can intercalate with DNA, indicating possible anticancer activity.

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Structural and Pharmacokinetic Comparison
Compound Molecular Weight (g/mol) logP Anticancer IC₅₀ (µM) Antimicrobial MIC (µg/mL)
Target Compound ~350 ~3.5 Pending Pending
Compound 4 408.6 3.2 9.8 (MCF-7) 2.0 (S. aureus)
Ciprofloxacin Analogue 4 419.4 1.8 N/A 0.5 (E. coli)
Compound L2 464.54 1.58 N/A N/A

Key Findings and Implications

  • Structural Flexibility : Piperazine spacers improve solubility, while thiadiazole modulates logP, balancing membrane penetration and metabolic stability .
  • Unmet Potential: Compared to simpler quinoxalines (e.g., Compound 4), the target compound’s hybrid structure offers untested dual mechanisms, warranting further in vivo studies.

Biological Activity

2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]quinoxaline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes a thiadiazole ring, a piperazine moiety, and a quinoxaline backbone. The molecular formula is C13H14N4O2SC_{13}H_{14}N_{4}O_{2}S, with a molecular weight of approximately 298.34 g/mol. Its structure can be represented as follows:

InChI 1S C13H14N4O2S c15 12 19 14 8 3 1 4 9 14 20 13 18 17 10 5 6 11 16 21 7 10 h1 7H 8H2 H 15 19 H 16 21 \text{InChI 1S C13H14N4O2S c15 12 19 14 8 3 1 4 9 14 20 13 18 17 10 5 6 11 16 21 7 10 h1 7H 8H2 H 15 19 H 16 21 }

The primary mechanism of action for this compound involves modulation of neurotransmitter systems. Specifically, it has been identified as a serotonin receptor modulator , particularly acting on the 5-HT1A receptors . This interaction is crucial for influencing various physiological responses such as mood regulation and anxiety relief.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Cell Proliferation Inhibition : Research indicates that derivatives of thiadiazole compounds exhibit significant inhibitory effects on cancer cell lines. For example, compounds similar to this compound have shown IC50 values in the low micromolar range against breast cancer MCF-7 cells and acute promyelocytic leukemia HL-60 cells .
Compound Cell Line IC50 (µM) Mechanism
This compoundMCF-70.28Cell cycle arrest at G2/M phase
Similar Thiadiazole DerivativeHL-609.6Down-regulation of MMP2 and VEGFA

Antiviral Activity

The compound also shows promise in antiviral applications. It is hypothesized to act similarly to non-nucleoside reverse transcriptase inhibitors (NNRTIs), targeting the reverse transcriptase enzyme crucial for HIV replication . This suggests potential use in developing treatments for viral infections.

Case Studies

A notable study focused on the synthesis and evaluation of various thiadiazole derivatives demonstrated their effectiveness against multiple cancer types and viral infections. The findings indicate that the introduction of piperazine and thiadiazole moieties enhances biological activity through synergistic effects on cellular pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]quinoxaline, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves sequential functionalization of the quinoxaline core. For example, quinoxaline derivatives are synthesized via condensation of o-phenylenediamine with diketones (e.g., benzil) under reflux in ethanol . The piperazine-thiadiazole moiety is introduced via nucleophilic substitution or coupling reactions. For instance, chloroacetyl intermediates (common in piperazine derivatives) react with thiadiazole-containing nucleophiles in the presence of bases like triethylamine . Yield optimization requires precise control of stoichiometry, temperature (e.g., 60–80°C for cyclization), and solvent polarity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures confirm its structure?

  • Methodology :

  • FT-IR : Bands at ~1660–1680 cm⁻¹ confirm the carbonyl group (C=O) bridging quinoxaline and piperazine. Thiadiazole C=N stretching appears at ~1625 cm⁻¹ .
  • ¹H/¹³C-NMR : Piperazine protons resonate as broad singlets (~δ 3.5–4.5 ppm), while quinoxaline aromatic protons appear as multiplets (~δ 7.5–8.5 ppm). Carbonyl carbons are observed at ~165–175 ppm .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with the compound’s molecular weight (~380–400 g/mol), with fragmentation patterns confirming the thiadiazole-piperazine-quinoxaline backbone .

Q. What biological activities are associated with the structural motifs in this compound?

  • Methodology :

  • Quinoxaline : Known for antimicrobial and anticancer activities via DNA intercalation or kinase inhibition .
  • 1,2,5-Thiadiazole : Exhibits antiviral and antifungal properties, likely due to sulfur’s electron-withdrawing effects enhancing target binding .
  • Piperazine : Improves pharmacokinetic properties (e.g., solubility, bioavailability) and modulates receptor interactions (e.g., serotonin/dopamine receptors) .
    • In vitro assays (e.g., MIC tests for antimicrobial activity) are recommended to validate these hypotheses .

Advanced Research Questions

Q. How can computational chemistry optimize the cyclization step in synthesizing the thiadiazole-piperazine-quinoxaline scaffold?

  • Methodology :

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates. For example, ICReDD’s approach combines computational modeling with experimental validation to identify energy-efficient pathways .
  • Solvent Effects : COSMO-RS simulations assess solvent polarity’s impact on reaction kinetics. Polar aprotic solvents (e.g., DMF) may stabilize charge-separated intermediates .
  • Machine Learning : Training models on existing reaction data (e.g., yield vs. temperature/solvent) can predict optimal conditions .

Q. How can researchers resolve low solubility issues during pharmacological assays for this compound?

  • Methodology :

  • Salt Formation : Derivatives with hydrochloride or phosphate salts improve aqueous solubility (e.g., >48.7 µg/mL at pH 7.4 for similar piperazine compounds) .
  • Co-solvents : Use DMSO-water mixtures (<5% DMSO) to maintain biocompatibility .
  • Nanoparticle Formulation : Encapsulation in PEGylated liposomes enhances bioavailability while reducing cytotoxicity .

Q. What contradictions exist in reported biological activities of similar compounds, and how can they be addressed experimentally?

  • Case Study : Some thiadiazole-quinoxaline hybrids show potent antibacterial activity (MIC <1 µg/mL) in Gram-positive strains but inconsistent results in Gram-negative strains due to outer membrane permeability barriers .
  • Resolution :

  • Efflux Pump Inhibition : Combine the compound with efflux inhibitors (e.g., PAβN) to assess intrinsic activity .
  • Membrane Permeability Assays : Use fluorescent probes (e.g., NPN) to quantify compound penetration into bacterial membranes .

Q. What strategies improve regioselectivity during the introduction of the thiadiazole moiety onto the piperazine ring?

  • Methodology :

  • Protecting Groups : Temporarily block reactive sites on piperazine using Boc or Fmoc groups to direct substitution to the desired nitrogen .
  • Catalysis : Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) ensures precise C–N bond formation between thiadiazole and piperazine .
  • Kinetic Control : Lower temperatures (0–5°C) favor monofunctionalization over bis-adduct formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.